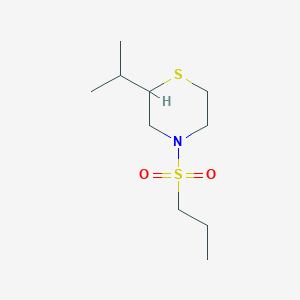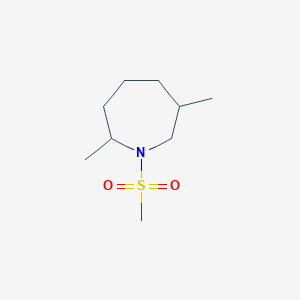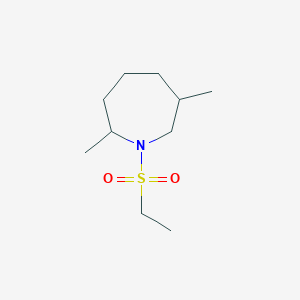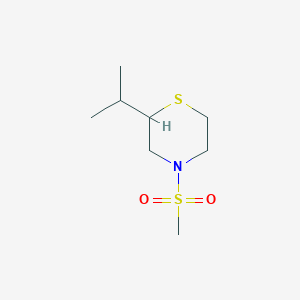
4-Methylsulfonyl-2-propan-2-ylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfonyl-2-propan-2-ylthiomorpholine, also known as MPTM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring. MPTM is a white crystalline powder that is soluble in organic solvents and has a melting point of 78-80°C.
Mécanisme D'action
The mechanism of action of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine and the active site of the target enzyme. This covalent bond can irreversibly inhibit the enzyme activity, leading to a decrease in the production of the enzyme substrate.
Biochemical and Physiological Effects:
4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by targeting specific enzymes involved in the cell cycle and DNA replication. 4-Methylsulfonyl-2-propan-2-ylthiomorpholine has also been found to possess anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes. Additionally, 4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been shown to improve the cognitive function of animals by increasing the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methylsulfonyl-2-propan-2-ylthiomorpholine in lab experiments include its high potency and selectivity towards specific enzymes, its easy synthesis and purification, and its low toxicity towards cells and animals. However, the limitations of using 4-Methylsulfonyl-2-propan-2-ylthiomorpholine include its instability under certain conditions, its potential to form reactive metabolites, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine. One direction is to explore the potential of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to design and synthesize novel 4-Methylsulfonyl-2-propan-2-ylthiomorpholine derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the use of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine as a tool for studying enzyme function and protein-protein interactions can be further explored.
Méthodes De Synthèse
4-Methylsulfonyl-2-propan-2-ylthiomorpholine can be synthesized by the reaction of 2-chloroethyl methyl sulfone with morpholine in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields 4-Methylsulfonyl-2-propan-2-ylthiomorpholine as the main product. The purity of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine can be further improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphodiesterases. 4-Methylsulfonyl-2-propan-2-ylthiomorpholine has also been used as a building block for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
4-methylsulfonyl-2-propan-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S2/c1-7(2)8-6-9(4-5-12-8)13(3,10)11/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUGIPRSDAOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-2-propan-2-ylthiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)
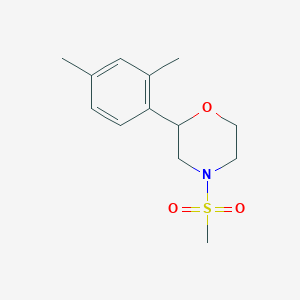
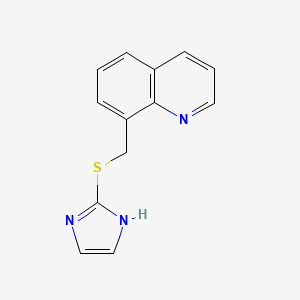
![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
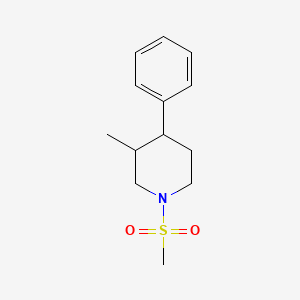
![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
